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Compound of Interest

Compound Name:
4,6-Dimethoxypyrimidin-5-

methylamine

Cat. No.: B1439084 Get Quote

An In-depth Technical Guide: The Molecular Structure, Analysis, and Synthetic Utility of 4,6-

Dimethoxypyrimidin-5-amine

Abstract
This technical guide provides a comprehensive examination of 4,6-Dimethoxypyrimidin-5-

amine (CAS No. 15846-15-8), a heterocyclic compound of significant interest to researchers in

medicinal chemistry and drug development. The pyrimidine scaffold is a well-established

"privileged structure" in pharmacology, known for its presence in a multitude of bioactive

agents.[1][2] This document delves into the core molecular architecture of 4,6-

Dimethoxypyrimidin-5-amine, outlines its key physicochemical properties, presents a detailed,

plausible synthetic pathway, and establishes a robust framework for its structural elucidation

using modern spectroscopic techniques. Furthermore, we explore its chemical reactivity and

strategic importance as a versatile building block for the synthesis of novel compounds with

therapeutic potential. This guide is intended for scientists and professionals who require a deep

technical understanding of this molecule for applications in organic synthesis and drug

discovery.

The Pyrimidine Scaffold: A Cornerstone of Medicinal
Chemistry
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The pyrimidine ring, a 1,3-diazine, is a fundamental heterocyclic motif not only in the building

blocks of life (cytosine, thymine, and uracil in nucleic acids) but also in a vast array of synthetic

drugs.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and

synthetically accessible substitution points make it an ideal core for designing molecules that

can interact with diverse biological targets.[1] Pyrimidine derivatives have demonstrated a

remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory,

antiviral, and antimicrobial properties.[1][4]

4,6-Dimethoxypyrimidin-5-amine emerges as a particularly valuable intermediate within this

chemical class. Its specific arrangement of two electron-donating methoxy groups and a

nucleophilic amino group on the pyrimidine ring creates a unique combination of reactivity and

structural features, making it a powerful precursor for generating libraries of more complex,

biologically active molecules.[1]

Core Molecular Structure and Physicochemical
Properties
The molecular structure of 4,6-Dimethoxypyrimidin-5-amine is defined by a central pyrimidine

ring. Two methoxy (-OCH₃) groups are substituted at the C4 and C6 positions, and an amine (-

NH₂) group is located at the C5 position. The presence of the electron-donating methoxy and

amino groups significantly influences the electron density and reactivity of the aromatic ring.

Physicochemical Data Summary
The key properties of 4,6-Dimethoxypyrimidin-5-amine are summarized in the table below for

quick reference.
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Property Value Source(s)

CAS Number 15846-15-8 [1][3][5]

IUPAC Name
4,6-dimethoxypyrimidin-5-

amine
[1][3]

Molecular Formula C₆H₉N₃O₂ [1][3][6]

Molecular Weight 155.15 g/mol [1][3]

Appearance Off-White Solid [7]

Melting Point 88-89 °C [7]

Solubility Soluble in DMSO, Methanol [7]

Storage 2–8 °C, under inert gas [3][7]

InChI Key
SYIABKXOJVXKDU-

UHFFFAOYSA-N
[1]

A Plausible Synthetic Pathway
As a specialized intermediate, 4,6-Dimethoxypyrimidin-5-amine is not typically synthesized

from elementary starting materials in a standard laboratory setting but rather from advanced

precursors. A chemically logical and efficient route involves the reduction of its nitro-analogue,

4,6-dimethoxy-5-nitropyrimidine. This precursor can, in turn, be synthesized from a common

starting material like 4,6-dihydroxypyrimidine.

The causality behind this multi-step approach is rooted in the principles of aromatic chemistry

and functional group interconversion. The hydroxyl groups of the starting pyrimidine are first

converted to chloro groups to activate the positions for nucleophilic substitution by methoxide.

The subsequent nitration step is directed to the electron-rich C5 position, followed by a

standard reduction to yield the target amine.
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Synthesis Workflow

4,6-Dihydroxypyrimidine

4,6-Dichloropyrimidine

  POCl₃, reflux [6]

4,6-Dimethoxypyrimidine

  NaOCH₃, MeOH, reflux [6]

4,6-Dimethoxy-5-nitropyrimidine

  HNO₃ / H₂SO₄

4,6-Dimethoxypyrimidin-5-amine

  Reduction (e.g., H₂, Pd/C or SnCl₂)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 4,6-Dimethoxypyrimidin-5-amine.

Experimental Protocol: Reduction of 4,6-Dimethoxy-5-
nitropyrimidine
This protocol describes the final, critical step of the synthesis. The self-validating nature of this

protocol relies on the distinct physical and spectroscopic differences between the starting

material (nitro compound) and the final product (amine).
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 4,6-dimethoxy-5-nitropyrimidine (1.0 eq) in a suitable solvent such as

ethanol or ethyl acetate.

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the

solution (approx. 5-10% by weight of the starting material).

Hydrogenation: Purge the flask with nitrogen gas, then introduce hydrogen gas (H₂) via a

balloon or a hydrogenation apparatus.

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress

of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the

disappearance of the starting material spot and the appearance of the product spot (which

may be visualized under UV light or with a potassium permanganate stain).

Work-up: Once the reaction is complete (typically 2-4 hours), carefully filter the mixture

through a pad of Celite to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric.

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude

solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water)

to yield pure 4,6-Dimethoxypyrimidin-5-amine.

Validation: Confirm the identity and purity of the final product using the spectroscopic

methods detailed in Section 4.

Spectroscopic Elucidation of the Molecular
Structure
Structural confirmation is paramount. The following section details the expected spectroscopic

signatures for 4,6-Dimethoxypyrimidin-5-amine, providing a basis for its unambiguous

identification. The choice of these techniques (MS, IR, NMR) provides a multi-faceted and self-

validating analytical workflow.
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Analytical Workflow for Structural Confirmation

Purified Sample

Mass Spectrometry (MS)

 Molecular Weight

Infrared (IR) Spectroscopy

 Functional Groups

NMR Spectroscopy
(¹H, ¹³C)

 Connectivity & Environment

Confirmed Structure

Click to download full resolution via product page

Caption: Integrated spectroscopic workflow for structural validation.

Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound. For 4,6-

Dimethoxypyrimidin-5-amine, Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

Expected Data: The primary validation is the observation of the molecular ion peak [M]⁺.

m/z Value Assignment Rationale

155 [M]⁺
Molecular Ion Peak,
confirming the molecular
weight.

140 [M - CH₃]⁺
Loss of a methyl radical from

a methoxy group.

| 124 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The

analysis is typically performed on a solid sample using a KBr pellet.

Expected Data: The presence of N-H and C-O bonds will give rise to characteristic

absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium-Strong

N-H stretching
(asymmetric and
symmetric) of the amine
group.

2950 - 2850 Medium
C-H stretching of the methoxy

groups.

~1640 Strong
N-H scissoring (bending) of

the amine group.

1600 - 1450 Medium-Strong
C=C and C=N stretching of

the pyrimidine ring.

1250 - 1200 Strong
C-O stretching (asymmetric)

of the aryl ether.

| 1050 - 1000 | Strong | C-O stretching (symmetric) of the aryl ether. |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity and

chemical environment. Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or

CDCl₃.

¹H NMR Predictions: The symmetry of the molecule simplifies the proton spectrum.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.2 Singlet 1H H at C2

Aromatic
proton on the
electron-
deficient
pyrimidine
ring.

~4.5 Broad Singlet 2H -NH₂

Amine protons;

broad due to

quadrupole

effects and

potential

exchange.

| ~3.9 | Singlet | 6H | -OCH₃ | The two methoxy groups are chemically equivalent due to

molecular symmetry. |

¹³C NMR Predictions: The number of signals reflects the carbon symmetry.

Chemical Shift (δ, ppm) Assignment Rationale

~165 C4, C6
Carbons attached to two
heteroatoms (N and O),
highly deshielded.

~158 C2
Aromatic carbon in the

pyrimidine ring.

~120 C5
Carbon attached to the amine

group.

| ~55 | -OCH₃ | Carbons of the methoxy groups. |
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Reactivity and Application as a Synthetic
Intermediate
The utility of 4,6-Dimethoxypyrimidin-5-amine as a building block stems from the reactivity of its

amino group.[1] This group serves as a versatile handle for introducing a wide variety of

substituents.

Acylation: The amino group can readily react with acyl chlorides or anhydrides to form

amides, linking the pyrimidine core to other molecular fragments.[1]

Alkylation: It can undergo N-alkylation to introduce alkyl chains.

Buchwald-Hartwig Amination: It can serve as the amine component in palladium-catalyzed

cross-coupling reactions to form C-N bonds with aryl halides.

This chemical versatility allows for the systematic modification of the core structure, enabling

the generation of large compound libraries for high-throughput screening in drug discovery

programs.[1] For instance, attaching different side chains via these reactions can modulate the

molecule's solubility, lipophilicity, and binding affinity for a specific biological target.

Significance in Drug Discovery
The 4,6-dimethoxypyrimidine scaffold is a privileged motif in modern drug design. Closely

related analogues are known to possess potent biological activities, suggesting high potential

for derivatives of 4,6-Dimethoxypyrimidin-5-amine.

Enzyme Inhibition: Many kinase inhibitors, a critical class of anticancer drugs, feature a

substituted pyrimidine core that mimics the adenine ring of ATP to bind in the enzyme's

active site.[2][8] Derivatives of this compound are prime candidates for the development of

novel inhibitors targeting kinases or other enzymes.[1]

Immunomodulation: Research on related substituted pyrimidines has shown potent inhibition

of nitric oxide (NO) production, indicating potential for developing anti-inflammatory or

immunomodulatory agents.[1][4]

Scaffold for Bioisosteric Replacement: The dimethoxypyrimidine ring can serve as a

bioisostere for other aromatic systems, like a phenyl ring, offering an alternative with
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improved metabolic properties or different vector orientations for substituents.[2]

Conclusion
4,6-Dimethoxypyrimidin-5-amine is more than a simple chemical; it is a strategically designed

molecular tool for advanced chemical synthesis and drug discovery. Its structure, characterized

by a functionalized pyrimidine core, provides a robust platform for creating novel and diverse

molecular entities. A thorough understanding of its synthesis, structural properties, and

spectroscopic signatures—as detailed in this guide—is essential for researchers aiming to

leverage its full potential. The combination of its inherent bioactivity profile and synthetic

tractability ensures that 4,6-Dimethoxypyrimidin-5-amine will remain a highly relevant and

valuable intermediate in the ongoing search for next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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